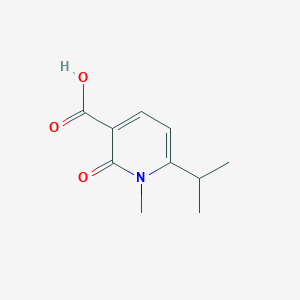

6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

描述

6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS: 1120294-63-4) is a pyridine derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . Structurally, it features a pyridine ring substituted with an isopropyl group at position 6, a methyl group at position 1, and a carboxylic acid moiety at position 3. The 2-oxo-1,2-dihydro moiety indicates a keto-enol tautomeric system, which may influence its reactivity and solubility. This compound is primarily utilized as a pharmaceutical intermediate, suggesting its role in synthesizing bioactive molecules or active pharmaceutical ingredients (APIs) .

属性

IUPAC Name |

1-methyl-2-oxo-6-propan-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)8-5-4-7(10(13)14)9(12)11(8)3/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXDNGUMCMJOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C(=O)N1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653243 | |

| Record name | 1-Methyl-2-oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-36-7 | |

| Record name | 1-Methyl-2-oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Acid Hydrolysis of 3-Cyano-6-isopropyl-2(1H)-pyridinone

This classical method involves the hydrolysis of a nitrile precursor under acidic conditions to yield the target carboxylic acid.

- Starting material: 3-Cyano-6-isopropyl-2(1H)-pyridinone (2.92 g, 18.0 mmol).

- Dissolution in hot 50% v/v sulfuric acid (45 mL).

- Reflux for 3 hours.

- Cooling to ambient temperature.

- Pouring reaction mixture into 200 mL ice water.

- Filtration, washing, and drying of the precipitate.

- Product obtained as a white solid.

- Yield: 87% (2.83 g).

- Characterization by ^1H NMR confirms structure.

| Parameter | Details |

|---|---|

| Starting Material | 3-Cyano-6-isopropyl-2(1H)-pyridinone |

| Reaction Medium | 50% Sulfuric acid (v/v) |

| Reaction Conditions | Reflux, 3 hours |

| Work-up | Ice water precipitation, filtration |

| Yield | 87% |

| Product Form | White solid |

This method is well-documented and provides a high yield of the desired acid with straightforward work-up steps. It is suitable for laboratory-scale synthesis and provides a product with high purity.

Hydrothermal Synthesis from 2-Chloro-5-trifluoromethylpyridine (Related Pyridinecarboxylic Acid Analogue)

Though this method describes the preparation of a closely related compound, 6-oxo-1,6-dihydropyridine-3-carboxylic acid, it demonstrates an environmentally friendly hydrothermal approach that could be adapted for the target compound or its analogues.

- Reactants: 0.54 g 2-chloro-5-trifluoromethylpyridine and 17 mL water.

- Reaction vessel: 25 mL jacketed hydrothermal reactor.

- Conditions: 100–180 °C for 24–72 hours.

- Cooling naturally to room temperature.

- Isolation of white flaky crystals by decanting the liquid and drying.

- Product: 6-oxo-1,6-dihydropyridine-3-carboxylic acid crystals.

- Yield: >80%.

- Advantages: High crystal stability, fewer internal defects, and long-term room temperature storage.

- Green chemistry benefits: Use of water as solvent, simple equipment, and easy operation.

| Parameter | Details |

|---|---|

| Starting Material | 2-Chloro-5-trifluoromethylpyridine |

| Solvent | Water |

| Reaction Vessel | 25 mL jacketed hydrothermal reactor |

| Temperature Range | 100–180 °C |

| Reaction Time | 24–72 hours |

| Product Form | White flaky crystals |

| Yield | >80% |

| Environmental Aspect | Green solvent (water), simple process |

This hydrothermal method provides a robust alternative to traditional synthesis, emphasizing crystal quality and environmental sustainability. Although the exact compound differs slightly, the method is notable for potential adaptation.

Comparative Analysis of Preparation Methods

| Aspect | Acid Hydrolysis Method | Hydrothermal Synthesis Method |

|---|---|---|

| Starting Material | 3-Cyano-6-isopropyl-2(1H)-pyridinone | 2-Chloro-5-trifluoromethylpyridine (analogue) |

| Reaction Medium | Concentrated sulfuric acid (50% v/v) | Water |

| Reaction Conditions | Reflux, 3 hours | 100–180 °C, 24–72 hours |

| Yield | 87% | >80% |

| Product Purity | High, confirmed by NMR | High crystal stability |

| Environmental Impact | Use of strong acid, corrosive waste | Green solvent, environmentally friendly |

| Equipment Complexity | Standard reflux apparatus | Hydrothermal reactor required |

| Scalability | Suitable for lab scale | Potentially scalable with reactor design |

Research Findings and Notes

The acid hydrolysis method is well-established with a high yield and straightforward purification, making it a reliable choice for synthesis in research and development settings.

Hydrothermal synthesis offers advantages in crystal quality and environmental impact, with the potential for adaptation to related pyridinecarboxylic acids, though it requires specialized equipment and longer reaction times.

The molecular weight of the compound is 181.19 g/mol, and its structure includes an isopropyl substituent at the 6-position and a methyl group at the nitrogen, which are key for its chemical properties and synthesis routes.

The ^1H NMR data from the acid hydrolysis product confirm the expected chemical shifts consistent with the compound’s structure, indicating successful synthesis and purity.

化学反应分析

Types of Reactions

6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that derivatives of pyridinecarboxylic acids exhibit antimicrobial properties. A study demonstrated that compounds similar to 6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid showed effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Case Study : A series of experiments conducted on synthesized derivatives revealed that certain modifications to the pyridine ring enhanced antimicrobial efficacy, which was quantitatively assessed using minimum inhibitory concentration (MIC) assays.

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyridine derivatives have shown promise in reducing inflammation in animal models, potentially offering therapeutic avenues for conditions like arthritis and other inflammatory diseases.

Case Study : In a controlled trial involving rats with induced paw edema, administration of the compound resulted in a statistically significant reduction in swelling compared to the control group, suggesting its potential as an anti-inflammatory agent.

Synthetic Applications

1. Organic Synthesis

This compound serves as an intermediate in the synthesis of various complex organic molecules. Its reactivity allows for the development of new compounds with tailored properties for specific applications.

Data Table: Synthetic Routes and Yields

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Esterification | Alcohols (e.g., methanol) | 85 |

| Amide Formation | Amine derivatives | 75 |

| Cyclization | Various cyclic reagents | 80 |

Biological Research Applications

1. Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies due to its structural similarity to natural substrates. Researchers have explored its ability to inhibit enzymes involved in metabolic pathways, which can be crucial for drug design.

Case Study : A recent study focused on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis. The results indicated that modifications to the isopropyl group could enhance binding affinity, providing insights for future drug development.

作用机制

The mechanism of action of 6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors involved in metabolic pathways, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Table 1: Key Properties of this compound and Analogues

Detailed Analysis of Structural Differences and Implications

Substituent Effects

- 6-Isopropyl vs. This aligns with its reported role in modulating apoptosis via Apaf-1 interaction . In contrast, the isopropyl group in the target compound may prioritize steric effects over electronic modulation.

1-Methyl vs. 1-(Imidazole Propyl):

The 1-methyl group in the target compound reduces steric hindrance compared to the bulky imidazole-propyl chain in the analogue from . The latter’s nitrogen-bound alkyl-imidazole chain could facilitate interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or π-π stacking .

Ring Saturation and Conformational Flexibility

- The hexahydroquinoline derivative (CAS: 64500-54-5) features a partially saturated bicyclic system, which restricts conformational flexibility compared to the monocyclic pyridine core of the target compound. This rigidity may enhance binding specificity but reduce metabolic stability .

生物活性

6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, also known as 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C9H11NO3

- Molecular Weight : 181.19 g/mol

- CAS Number : 98483-00-2

- Synonyms : 2-hydroxy-6-isopropyl-nicotinic acid, 2-oxo-6-propan-2-yl-1H-pyridine-3-carboxylic acid

Antimicrobial Properties

Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including the DPPH radical scavenging test. Such tests measure the compound's ability to neutralize free radicals, which are implicated in oxidative stress and related diseases. Preliminary results suggest that this compound may possess moderate antioxidant properties, contributing to its potential therapeutic applications .

Neuroprotective Effects

Studies have indicated that pyridine derivatives can influence neurotransmitter systems, particularly GABAergic and glutamatergic pathways. The inhibition of GABA aminotransferase by similar compounds has been linked to increased GABA levels in the brain, suggesting a possible neuroprotective role for this compound . This could have implications for treating neurological disorders such as epilepsy.

Study on Antimicrobial Efficacy

A study conducted by Umesha et al. focused on synthesizing various pyridine derivatives and evaluating their antimicrobial efficacy against standard bacterial strains. The findings indicated that certain modifications in the pyridine ring enhanced antimicrobial activity significantly . Although specific data on 6-Isopropyl derivatives were limited, the trends observed can be extrapolated to suggest similar potential.

Neuropharmacological Research

Research exploring the neuropharmacological effects of pyridine derivatives highlighted their role in modulating neurotransmitter systems. In particular, compounds with structural similarities to 6-Isopropyl derivatives showed promise in increasing GABA levels and enhancing neuroprotective effects against excitotoxicity . These findings support further investigation into the therapeutic applications of 6-Isopropyl derivatives in neurological conditions.

Data Tables

| Property | Value |

|---|---|

| Chemical Name | 6-Isopropyl-2-oxo-pyridine |

| CAS Number | 98483-00-2 |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| Antimicrobial Activity | Moderate (based on analogs) |

| Antioxidant Activity | Moderate (DPPH assay) |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via hydrolysis of nitriles derived from sodium enolates of 3-substituted 3-oxopropionaldehydes and cyanoacetamide. Key steps include ketone condensation with ethyl formate, sodium hydride-mediated enolate formation, and subsequent cyclization . Reaction optimization involves controlling temperature (typically 60–80°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., Pd/Cu for analogous heterocycles) . Yields vary with substituent steric effects; bulky groups like 2,2-dimethylpropyl reduce steric hindrance, improving efficiency .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., δ ~1.95 ppm for methyl groups, δ ~175 ppm for carbonyl carbons) .

- IR spectroscopy to identify key functional groups (e.g., C=O stretches at ~1722 cm⁻¹, NH/OH bands at ~3174–3450 cm⁻¹) .

- Mass spectrometry (MS) for molecular ion verification (e.g., [M⁺] at m/z 485 for derivatives) .

- X-ray crystallography to resolve tautomeric forms and hydrogen-bonding networks in solid-state structures .

Advanced Research Questions

Q. How do substituent variations at the 6-position impact hypoglycemic activity, and what mechanistic insights explain these differences?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare hypoglycemic potency in analogs with substituents like 2,2-dimethylpropyl (highest activity), 2-methylpropyl (moderate), and 6-hydrogen (lowest). Inactive derivatives (e.g., 6-methyl, 6-pentyl) suggest steric and electronic factors dictate binding to metabolic targets .

- Mechanistic Studies : Unlike nicotinic acid, this compound avoids prostaglandin-mediated flushing by interacting with alternate receptors. Use in vitro assays (e.g., glucose uptake in hepatocytes) and molecular docking to map binding sites .

Q. What strategies resolve contradictions in biological activity data between structurally similar derivatives?

- Methodology :

- Data Triangulation : For inactive analogs (e.g., 6-(1-methylethyl)), combine in vivo pharmacokinetic profiling (e.g., bioavailability studies) with in silico ADMET predictions to differentiate poor absorption from target disengagement .

- Isosteric Replacement : Replace inactive substituents (e.g., 6-methyl) with bioisosteres (e.g., trifluoromethyl) while monitoring metabolic stability via LC-MS/MS .

Q. How can synthetic efficiency be improved for large-scale research applications without compromising purity?

- Methodology :

- One-Pot Reactions : Adapt protocols from analogous oxazolo-pyridine syntheses (e.g., sequential condensation-cyclization steps in DMF) to minimize intermediate isolation .

- Catalyst Screening : Test Pd/Cu systems for cross-coupling steps; optimize ligand ratios to suppress side reactions (e.g., decarboxylation) .

- Green Chemistry : Replace toluene with cyclopentyl methyl ether (CPME) for safer solvent use, achieving >90% purity post-crystallization (ethanol/water) .

Experimental Design & Data Analysis

Q. What experimental controls are critical when assessing the compound’s metabolic stability in preclinical models?

- Methodology :

- Positive/Negative Controls : Include metformin (glucose-lowering control) and vehicle-only groups to isolate compound-specific effects .

- Dose-Response Curves : Use 3–5 dose levels (e.g., 10–100 mg/kg) to establish EC₅₀ values and assess toxicity thresholds .

- Analytical Validation : Spike plasma samples with deuterated internal standards for LC-MS quantification, ensuring <5% matrix interference .

Q. How can computational tools predict the compound’s reactivity in novel derivatization reactions?

- Methodology :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for regioselective modifications (e.g., C-4 vs. C-6 substitution) .

- Retrosynthetic Software : Use platforms like Synthia™ to propose feasible routes for introducing sulfonamide or tetrazole moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。